molecular formula C9H7ClN2O3 B1428582 Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate CAS No. 1301214-59-4

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Cat. No. B1428582
M. Wt: 226.61 g/mol
InChI Key: VUDPLHWTJYVJSR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzodiazepine derivative, which means it contains a benzene ring fused to a diazepine ring. The chloro and methyl groups attached to the benzene ring give this compound its unique properties and potential applications.

Scientific Research Applications

    Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
    • Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
    • Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .

    Fluorinated Quinolone Antibacterial Drug Synthesis

    • Scientific Field : Pharmaceutical Chemistry
    • Application : A similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
    • Methods of Application : This compound is synthesized as part of the larger process of creating ciprofloxacin hydrochloride .
    • Results or Outcomes : The end result is the production of ciprofloxacin hydrochloride, a potent antibacterial drug .

    Kynurenine Aminotransferase II (KAT II) Inhibitor Synthesis

    • Scientific Field : Pharmaceutical Chemistry
    • Application : A similar compound, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, may be used in the preparation of a KAT II inhibitor .
    • Methods of Application : This compound is synthesized as part of the larger process of creating a KAT II inhibitor .
    • Results or Outcomes : The end result is the production of a potent KAT II inhibitor .

    Organic Synthesis

    • Scientific Field : Organic Chemistry
    • Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
    • Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
    • Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .

properties

IUPAC Name

methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPLHWTJYVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Synthesis routes and methods

Procedure details

3,4-diamino-5-chlorobenzoate (from acid preparation 1, 100 mg, 0.50 mmol) and carbonyl diimidazole (89 mg, 0.55 mmol) were combined in tetrahydrofuran (2 mL) and stirred for 16 hours. The reaction solution was heated to 60° C. for 3 hours. To the reaction was added carbonyl diimidazole (81 mg, 0.50 mmol) and the reaction was continued at 60° C. for two hours. The reaction was allowed to cool to room temperature and stirred for 16 hours. A precipitate formed. The mixture was filtered. The filtrate was concentrated in vacuo and the residue was slurried in ethyl acetate. The slurry was filtered on the same filter as the original filtration. The collected solids were washed with a portion on ethyl acetate and then dried under a stream of nitrogen to give methyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a white solid (93 mg, 82%), 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (br. s., 1H) 11.16 (s, 1H) 7.55 (d, J=1.37 Hz, 1H) 7.38 (d, J=1.56 Hz, 1H) 3.80 (s, 3H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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